3-アミノ-4-ニトロピリジン 1-オキシド

概要

説明

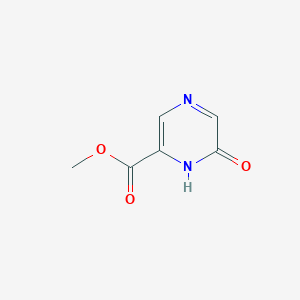

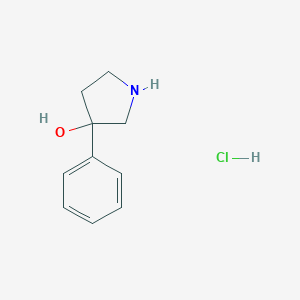

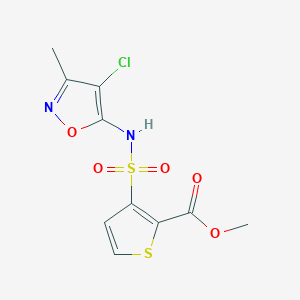

“3-Amino-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C5H5N3O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are in great demand as synthons for pharmaceutical products .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c] pyridines have been synthesized .

Molecular Structure Analysis

The molecular structure of “3-Amino-4-nitropyridine 1-oxide” consists of a pyridine ring with an amino group at the 3-position and a nitro group at the 4-position . The molecular weight of this compound is 155.113 g/mol .

Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-nitropyridine 1-oxide” include a molecular weight of 155.113 g/mol . It has a topological polar surface area of 84.7 Ų and a complexity of 133 .

科学的研究の応用

3-アミノ-4-ニトロピリジン 1-オキシド:科学研究アプリケーションの包括的な分析

有機非線形光学材料: 3-アミノ-4-ニトロピリジン 1-オキシド (POM) などの有機非線形光学材料の合成および結晶成長は、光学技術の進歩に不可欠です。 POM 結晶は溶媒蒸発法によって成長させることができ、これは改善された特性を持つ新しい光学材料を開発するために不可欠です .

熱物理的特性データ: 3-アミノ-4-ニトロピリジン 1-オキシドなどの化合物の熱物理的特性データは、材料科学や工学など、さまざまな科学的アプリケーションにとって重要です。 このようなデータは、異なる温度と圧力の下での化合物の挙動を理解するのに役立ち、新しい材料やプロセスを設計する際のアプリケーションにとって不可欠です .

超分子化学: 超分子化学では、3-アミノ-4-ニトロピリジン 1-オキシドは、πホールとσホール結合相互作用に関与する可能性があります。 これらの相互作用は、複雑な分子構造の形成にとって重要であり、新しい分子集合体の設計に影響を与えます .

連続フロー合成: この化合物は、関連するピリジン化合物の連続フロー合成における役割により、化学製造における重要性を際立たせています。 この方法論は、高エネルギーで潜在的に爆発性のある生成物の蓄積を最小限に抑え、安全なスケールアッププロセスを保証します .

還元反応: 3-アミノ-4-ニトロピリジン 1-オキシドは、4-アミノピリジンなどの他の貴重な化合物を生成するための還元反応で使用されます。 これらの反応は、医薬品やその他の産業で数多くの用途を持つさまざまなピリジン誘導体を合成するために重要です .

構造と分光学的分析: 3-アミノ-4-ニトロピリジン 1-オキシドを含むニトロピリジンアミノN-オキシド誘導体の構造と分光学的分析は、材料科学、医薬品、化学工学などのさまざまな分野における潜在的なアプリケーションへの洞察を提供します .

将来の方向性

生化学分析

Biochemical Properties

3-Amino-4-nitropyridine 1-oxide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction. Additionally, 3-Amino-4-nitropyridine 1-oxide can form complexes with metal ions, which further influences its biochemical properties and interactions .

Cellular Effects

The effects of 3-Amino-4-nitropyridine 1-oxide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. Furthermore, 3-Amino-4-nitropyridine 1-oxide affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, 3-Amino-4-nitropyridine 1-oxide exerts its effects through several mechanisms. One of the primary mechanisms involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule. For example, 3-Amino-4-nitropyridine 1-oxide can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-nitropyridine 1-oxide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-4-nitropyridine 1-oxide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 3-Amino-4-nitropyridine 1-oxide has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of 3-Amino-4-nitropyridine 1-oxide vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Toxicological studies have highlighted the importance of careful dosage optimization to avoid adverse effects .

Metabolic Pathways

3-Amino-4-nitropyridine 1-oxide is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical and physiological effects .

Transport and Distribution

The transport and distribution of 3-Amino-4-nitropyridine 1-oxide within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, which determine its localization and accumulation within different cellular compartments. Additionally, binding proteins can influence the distribution and availability of 3-Amino-4-nitropyridine 1-oxide, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 3-Amino-4-nitropyridine 1-oxide is a critical factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding the subcellular localization of 3-Amino-4-nitropyridine 1-oxide is essential for elucidating its precise mechanisms of action .

特性

IUPAC Name |

4-nitro-1-oxidopyridin-1-ium-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARFMZXKQYNOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473987 | |

| Record name | 3-Amino-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19349-78-1 | |

| Record name | 3-Amino-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)

![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B189811.png)